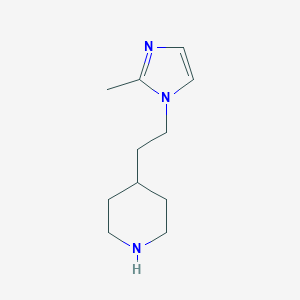

4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine

Description

Properties

IUPAC Name |

4-[2-(2-methylimidazol-1-yl)ethyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-10-13-7-9-14(10)8-4-11-2-5-12-6-3-11/h7,9,11-12H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCPADMQGUJDCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424479 | |

| Record name | 4-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130516-99-3 | |

| Record name | 4-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine: Properties, Synthesis, and Applications

Foreword: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and neuroscience research, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The molecule 4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine represents a compelling fusion of two such pharmacophores: the versatile 2-methylimidazole ring and the ubiquitous piperidine moiety. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental chemical properties, explore synthetic strategies, and illuminate its potential as a valuable tool in the exploration of central nervous system (CNS) targets. Our discussion is grounded in established chemical principles and draws parallels from structurally related compounds to provide a holistic understanding of this molecule's potential.

Core Molecular Structure and Physicochemical Identity

At its heart, this compound is a tertiary amine featuring a piperidine ring N-substituted with an ethyl linker to the 1-position of a 2-methylimidazole ring. This specific arrangement of atoms imparts a unique set of physicochemical characteristics that govern its behavior in both chemical and biological systems.

Structural and Basic Chemical Properties

The fundamental properties of this compound are summarized in the table below. The molecular formula, C₁₁H₁₉N₃, and a molecular weight of approximately 193.3 g/mol , classify it as a small molecule well within the parameters of Lipinski's rule of five, suggesting potential for oral bioavailability.[1]

| Property | Value | Source(s) |

| CAS Number | 130516-99-3 | [2] |

| Molecular Formula | C₁₁H₁₉N₃ | [3] |

| Molecular Weight | 193.29 g/mol | [3] |

| Appearance | White solid | [2] |

| Purity (typical) | ≥98% (by HPLC) | [2] |

Solubility and Lipophilicity

The solubility profile is dictated by the interplay of the polar amine and imidazole functionalities with the nonpolar hydrocarbon backbone.

-

Aqueous Solubility : The protonated form of the piperidine nitrogen at physiological pH suggests that the molecule will exhibit moderate to good solubility in aqueous acidic solutions, likely forming a hydrochloride salt.

-

Organic Solvent Solubility : As a general principle for piperidine-containing compounds, it is expected to be soluble in a range of polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[4] Its solubility in nonpolar solvents like hexane is likely to be limited.[4]

The lipophilicity, often expressed as logP, is a key determinant of a drug's ability to cross the blood-brain barrier. While an experimental logP for this compound is not published, computational models can provide an estimate. The combination of the piperidine and imidazole rings with the ethyl linker suggests a molecule with balanced lipophilicity, a desirable trait for CNS-acting agents.

Synthesis and Characterization: A Methodological Deep Dive

The synthesis of this compound can be approached through several established routes in heterocyclic chemistry. The most logical and commonly employed strategy is the N-alkylation of 2-methylimidazole with a suitable piperidine-containing electrophile.

Proposed Synthetic Protocol

The following protocol outlines a robust and validated approach for the synthesis, drawing upon common methodologies for N-alkylation of imidazoles.[5]

Reaction Scheme:

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Methodology:

-

Preparation of the Electrophile (e.g., 4-(2-Tosylethyl)piperidine):

-

To a solution of 4-(2-aminoethyl)piperidine in a suitable solvent such as dichloromethane (DCM), add a base like triethylamine (TEA).

-

Cool the mixture in an ice bath and slowly add a solution of p-toluenesulfonyl chloride (TsCl) in DCM.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

-

Purify the resulting tosylate by column chromatography.

-

Rationale: The tosylate is an excellent leaving group, facilitating the subsequent nucleophilic substitution by the imidazole nitrogen. Protecting the piperidine nitrogen may be necessary depending on the reaction conditions, often with a Boc group, which can be removed in a final step.

-

-

N-Alkylation of 2-Methylimidazole:

-

In an inert atmosphere, suspend a strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like dimethylformamide (DMF).

-

Slowly add a solution of 2-methylimidazole in DMF to the suspension and stir until the evolution of hydrogen gas ceases, indicating the formation of the imidazolide anion.

-

Add the previously prepared 4-(2-tosylethyl)piperidine derivative to the reaction mixture.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC.

-

Upon completion, quench the reaction carefully with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Rationale: The use of a strong base like NaH is crucial to deprotonate the imidazole, which is not sufficiently nucleophilic to displace the tosylate on its own. The choice of an aprotic polar solvent like DMF helps to solvate the imidazolide anion and facilitate the SN2 reaction.

-

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard:

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | - Signals for the imidazole ring protons (typically in the aromatic region, ~6.8-7.5 ppm).- A singlet for the methyl group on the imidazole ring (~2.3 ppm).- Triplets for the ethyl linker protons, showing coupling to each other.- Complex multiplets for the piperidine ring protons. |

| ¹³C NMR | - Distinct signals for the imidazole ring carbons.- A signal for the methyl carbon.- Signals for the ethyl linker carbons.- Signals for the piperidine ring carbons. |

| Mass Spectrometry (MS) | - A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (~194.16 m/z).- Characteristic fragmentation patterns, likely involving cleavage of the bond between the ethyl linker and the piperidine or imidazole rings. |

| HPLC | - A single major peak indicating high purity, with the retention time dependent on the column and mobile phase used. |

Interpreting the Data:

-

¹H and ¹³C NMR: The chemical shifts and coupling patterns in the NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, confirming the connectivity of the imidazole, ethyl, and piperidine components. 2D NMR techniques like COSY and HSQC would be used for definitive assignment of all protons and carbons.[6][7]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Tandem MS (MS/MS) would reveal fragmentation pathways, which for piperazine and piperidine analogs often involve cleavage of the C-N bonds within the ring or at the points of substitution, providing further structural confirmation.[8]

Potential Applications in Research and Drug Discovery

The structural motif of an imidazole ring linked to a piperidine is a well-established pharmacophore in drug discovery, particularly for targets within the CNS. The specific structure of this compound makes it a prime candidate for investigation as a modulator of several key neurotransmitter systems.

Histamine H₃ Receptor Antagonism

The imidazole ring is the cornerstone of the endogenous histamine molecule. A significant body of research has demonstrated that N-substituted imidazoles, particularly those linked to a piperidine scaffold, are potent and selective antagonists of the histamine H₃ receptor.[9][10][11] The H₃ receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the CNS. Antagonism of the H₃ receptor leads to enhanced neurotransmitter release, a mechanism that is being explored for the treatment of cognitive disorders, sleep-wake disorders, and other neurological conditions. The structural similarity of the target compound to known H₃ antagonists makes this a primary and highly probable area of its biological activity.

Dopamine and Serotonin Receptor Modulation

Derivatives of piperidine are core components of numerous drugs targeting dopamine and serotonin receptors. The piperidine ring often serves as a scaffold to correctly orient pharmacophoric elements for optimal receptor binding. Research on related benzimidazole-piperidine and piperazine structures has shown that these compounds can exhibit high affinity for both dopamine (D₂, D₃, D₄) and serotonin (5-HT₁A, 5-HT₂A, etc.) receptors.[3][12] Therefore, it is plausible that this compound could be a valuable tool for probing these receptor systems or serve as a lead compound for the development of novel antipsychotics, antidepressants, or treatments for other neuropsychiatric disorders.

Caption: Potential therapeutic pathways for the target compound.

Handling, Storage, and Safety

As with any research chemical, proper handling and storage are paramount to ensure the compound's integrity and the safety of laboratory personnel.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, refrigeration or freezing is recommended.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. If handling the powdered form, a dust mask or respirator should be used to avoid inhalation.

-

Stability: While specific stability data is not available, N-alkylated imidazoles and piperidines are generally stable under standard laboratory conditions. However, they are basic compounds and will react with strong acids.

Conclusion and Future Directions

This compound is a small molecule with significant potential as a research tool and a scaffold for drug discovery. Its structure strongly suggests activity at key CNS targets, particularly the histamine H₃ receptor. The synthetic routes are well-established, and the compound can be readily characterized using standard analytical techniques.

Future research should focus on the experimental validation of its physicochemical properties, a detailed pharmacological profiling to determine its receptor affinity and functional activity, and in vivo studies to assess its pharmacokinetic profile and potential therapeutic effects. The insights gained from such studies will be invaluable for unlocking the full potential of this versatile heterocyclic compound in the quest for novel therapeutics for neurological and psychiatric disorders.

References

-

Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399. Available from: [Link]

-

Solubility of Things. (n.d.). Piperidine. Available from: [Link]

-

Kostic-Rajacic, S., et al. (1998). Mixed dopaminergic/serotonergic properties of several 2-substituted 4-[2-(5-benzimidazole)ethyl]-1-arylpiperazines. Archiv der Pharmazie, 331(1), 22-26. Available from: [Link]

-

Sadek, B., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2849-2863. Available from: [Link]

-

Stark, H., et al. (2003). Novel Nonimidazole Histamine H3 Receptor Antagonists: 1-(4-(Phenoxymethyl)benzyl)piperidines and Related Compounds. Journal of Medicinal Chemistry, 46(18), 3946-3955. Available from: [Link]

-

Chuang, W. T., et al. (2009). Supplementary Information. Chemical Communications. Available from: [Link]

-

Fathia, F., et al. (2007). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 15(3), 149-153. Available from: [Link]

-

Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2349-2358. Available from: [Link]

-

Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Request PDF. Available from: [Link]

-

MacMillan, D. W. C., et al. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Journal of the American Chemical Society, 142(35), 14974-14980. Available from: [Link]

-

Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968. Available from: [Link]

-

Rodriguez, A. (1994). Piperidine Synthesis. DTIC. Available from: [Link]

-

Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(12), e1800204. Available from: [Link]

-

European Journal of Medicinal Chemistry. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. Available from: [Link]

-

Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB. Available from: [Link]

-

AF Biochem Co., Ltd. (n.d.). 4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-Piperidine. Available from: [Link]

-

MacMillan, D. W. C., et al. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PMC. Available from: [Link]

-

Fathia, F., et al. (2007). Alkylation of 2-methylimidazole with iodomethyl ketones of the aliphatic, aromatic, and heteroaromatic series. Request PDF. Available from: [Link]

-

Appchem. (n.d.). 4-(2-ETHYL-IMIDAZOL-1-YLMETHYL)-PIPERIDINE. Available from: [Link]

-

Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118. Available from: [Link]

-

Claramunt, R. M., et al. (2000). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 5(2), 246-256. Available from: [Link]

-

Patel, H., & Chotaliya, M. (2025). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-yl). World Scientific News. Available from: [Link]

-

Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Available from: [Link]

-

Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry. UAB. Available from: [Link]

-

Jackson, R. F. W. (2000). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available from: [Link]

-

PubChem. (n.d.). This compound. Available from: [Link]

-

El Kihel, A., et al. (2007). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Request PDF. Available from: [Link]

-

Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Available from: [Link]

-

Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 35-42. Available from: [Link]

-

Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Available from: [Link]

-

Anzini, M., et al. (2006). 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, a novel class of selective delta-opioid agonists. Bioorganic & Medicinal Chemistry, 14(1), 134-143. Available from: [Link]

-

El-Gamal, M. I., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 26(11), 3183. Available from: [Link]

- Google Patents. (2016). Preparation method of 2-ethyl-4-methylimidazole.

-

Li, Y., et al. (2020). 2-Methylimidazole-assisted synthesis of a two-dimensional MOF-5 catalyst with enhanced catalytic activity for the Knoevenagel condensation reaction. CrystEngComm, 22(30), 5035-5040. Available from: [Link]

Sources

- 1. article.sapub.org [article.sapub.org]

- 2. 4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-Piperidine,130516-99-3_成都傲飞生物化学品有限责任公司 [afbiochem.com.cn]

- 3. appchemical.com [appchemical.com]

- 4. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 9. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of 4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine

Abstract

This technical guide provides a comprehensive, multi-technique approach for the unambiguous structural elucidation of 4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine, a heterocyclic compound with potential applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each analytical choice. We will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction: The Imperative of Unambiguous Structure Confirmation

The molecule this compound (Molecular Formula: C₁₁H₁₉N₃, Molecular Weight: 193.29 g/mol ) is a notable structure incorporating both a piperidine and a 2-methylimidazole moiety linked by an ethyl bridge.[1] The piperidine ring is a common scaffold in medicinal chemistry, and the imidazole group is a key component in many biologically active molecules.[2][3] Given that subtle changes in molecular architecture can drastically alter pharmacological and physical properties, rigorous structural verification is a cornerstone of chemical research and development. This guide will walk you through a systematic and logical workflow to confirm the identity and connectivity of this specific molecule.

The Strategic Analytical Workflow

A robust structural elucidation strategy relies on the convergence of data from multiple, complementary analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system. Our approach will be three-pronged, leveraging the strengths of Mass Spectrometry, FTIR Spectroscopy, and the unparalleled detail of NMR Spectroscopy.

Caption: A logical workflow for the structural elucidation of this compound.

Mass Spectrometry: The First Step in Identification

Expertise & Experience: Mass spectrometry is the initial go-to technique as it provides the molecular weight of the compound, offering the first piece of evidence for its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can confirm the elemental composition, ruling out other potential structures with the same nominal mass.

Experimental Protocol: ESI-MS and HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution data.

-

Analysis Mode: Perform the analysis in positive ion mode, as the nitrogen atoms in the piperidine and imidazole rings are readily protonated.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

Data Interpretation and Expected Results

The primary ion to look for is the protonated molecule, [M+H]⁺.

| Ion | Calculated m/z | Significance |

| [M+H]⁺ | 194.1652 | Confirms the molecular weight. |

| [M+Na]⁺ | 216.1471 | A common adduct, further validating the molecular weight. |

Trustworthiness: The high-resolution data should provide a mass accuracy of within 5 ppm, which provides strong evidence for the molecular formula C₁₁H₁₉N₃. Tandem MS (MS/MS) experiments can further bolster confidence by revealing characteristic fragmentation patterns, such as the cleavage of the bond between the piperidine and the ethylimidazole moiety.

FTIR Spectroscopy: Probing the Functional Groups

Expertise & Experience: FTIR spectroscopy is an excellent, rapid technique to confirm the presence of key functional groups. For our target molecule, we are looking for characteristic vibrations of the N-H bond in the piperidine ring, C-H bonds (both aliphatic and aromatic-like), and the C=N and C-N bonds within the imidazole and piperidine rings.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans to achieve a good signal-to-noise ratio.

-

Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Data Interpretation and Expected Results

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group/Structural Unit |

| N-H Stretch | 3300 - 3500 (broad) | Piperidine amine |

| C-H Stretch (Imidazole) | 3000 - 3150 | Imidazole Ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Piperidine Ring & Ethyl Bridge |

| C=N / C=C Stretch | 1500 - 1650 | Imidazole Ring |

| C-N Stretch | 1020 - 1250 | Piperidine & Imidazole Rings |

Trustworthiness: The presence of these characteristic bands provides a qualitative fingerprint of the molecule, confirming the major structural components are present.[5][6] For instance, a broad peak around 3400 cm⁻¹ is a strong indicator of the N-H bond in the piperidine ring.

NMR Spectroscopy: The Gold Standard for Structure Determination

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive elucidation of molecular structures.[7][8] Through a series of 1D and 2D NMR experiments, we can map out the complete carbon and proton framework of the molecule and establish the connectivity between all atoms.[9][10]

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

1D NMR Experiments:

-

¹H NMR: Acquire a standard proton spectrum to identify the different proton environments.

-

¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify the number of unique carbon atoms.

-

DEPT-135: Run a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons.

-

Data Interpretation and Expected Results

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts. Actual values may vary slightly depending on the solvent and concentration.

| Atom Label | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | DEPT-135 |

| Imidazole-CH₃ | ~2.3 (s, 3H) | ~12 | CH₃ |

| Imidazole-H4/H5 | ~6.8-7.0 (d, 2H) | ~120-128 | CH |

| Imidazole-C2 | - | ~145 | C |

| Ethyl-CH₂ (N-linked) | ~4.0 (t, 2H) | ~45 | CH₂ |

| Ethyl-CH₂ (Piperidine-linked) | ~1.6 (q, 2H) | ~30 | CH₂ |

| Piperidine-H4 | ~1.3 (m, 1H) | ~35 | CH |

| Piperidine-H2/H6 (eq) | ~3.0 (d, 2H) | ~46 | CH₂ |

| Piperidine-H2/H6 (ax) | ~2.6 (t, 2H) | ~46 | CH₂ |

| Piperidine-H3/H5 (eq) | ~1.7 (d, 2H) | ~32 | CH₂ |

| Piperidine-H3/H5 (ax) | ~1.2 (q, 2H) | ~32 | CH₂ |

| Piperidine-NH | Variable (broad s, 1H) | - | - |

Trustworthiness: The true power of NMR lies in the 2D correlation experiments which provide a self-validating network of connectivity.

Caption: Key expected HMBC correlations for structural confirmation.

-

COSY will show correlations between adjacent protons within the piperidine ring and the ethyl chain.

-

HSQC will definitively link each proton signal to its corresponding carbon signal.

-

HMBC is crucial for connecting the fragments. For example, correlations from the protons of the N-linked ethyl-CH₂ to the carbons of the imidazole ring (C2 and C5) will confirm the point of attachment. Similarly, correlations from the other ethyl-CH₂ protons to the C4 of the piperidine ring will confirm the substitution pattern on the piperidine ring.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is achieved through a logical and systematic application of modern analytical techniques. Mass spectrometry provides the foundational confirmation of molecular weight and formula. FTIR spectroscopy offers a rapid check for the presence of the expected functional groups. Finally, a suite of 1D and 2D NMR experiments provides the definitive and unambiguous evidence of atomic connectivity, leaving no doubt as to the structure of the molecule. This multi-faceted, self-validating approach ensures the highest level of scientific integrity for researchers in drug discovery and chemical development.

References

- BenchChem. (2025). Application Note: Structural Elucidation of N-(4-chlorophenyl)piperidin-4-amine using NMR Spectroscopy.

- Universidad de Chile. Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives.

- ResearchGate. (2025). Crystal data and structure refinement details of 2-methylimidazole.

- National Institutes of Health. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics.

- Royal Society of Chemistry. (2020). Supporting Information.

- Royal Society of Chemistry. Supplementary Information.

- ResearchGate. Structure elucidation and complete assignment of H and C NMR data of Piperine.

- ResearchGate. (2021). Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine.

- ResearchGate. (2025). Crystal and Molecular Structure Analysis of 2-Methylimidazole.

- IARC Monographs. 2-METHYLIMIDAZOLE.

- ResearchGate. (2025). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS.

- AF Biochem Co.,Ltd. 4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-Piperidine,130516-99-3.

- ChemicalBook. 4-[2-(2-METHYL-IMIDAZOL-1-YL)-ETHYL]-PIPERIDINE.

- ResearchGate. (2019). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)....

- ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....

- ResearchGate. (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.

- PubChem. This compound.

- ACS Publications. Moessbauer spectra of some porphyrin complexes with pyridine, piperidine, and imidazole.

- National Center for Biotechnology Information. 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water.

- Vandana Publications. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.

- ResearchGate. FTIR spectra of synthesized surfactants: a) imidazole-based-and b)....

- PubChem. 4-((1H-Imidazol-1-yl)methyl)piperidine.

- PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.

- BenchChem. 4-(1-Methyl-1H-imidazol-2-yl)piperidine | 1084976-68-0.

- EvitaChem. Buy 3-((1H-Imidazol-4-yl)methyl)piperidine (EVT-3416253).

Sources

- 1. 4-[2-(2-METHYL-IMIDAZOL-1-YL)-ETHYL]-PIPERIDINE price,buy 4-[2-(2-METHYL-IMIDAZOL-1-YL)-ETHYL]-PIPERIDINE - chemicalbook [m.chemicalbook.com]

- 2. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]

- 3. Buy 3-((1H-Imidazol-4-yl)methyl)piperidine (EVT-3416253) | 710278-27-6 [evitachem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine (CAS Number: 130516-99-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical properties, a detailed synthetic pathway with experimental protocols, analytical characterization, and explore its potential as a scaffold in drug discovery, particularly in the context of histamine H3 receptor antagonism.

Core Compound Characteristics

This compound is a molecule that integrates two key pharmacophoric units: a 2-methylimidazole ring and a piperidine ring, connected by an ethyl linker. This structural combination suggests potential interactions with various biological targets.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 130516-99-3 | [1] |

| Molecular Formula | C₁₁H₁₉N₃ | [2] |

| Molecular Weight | 193.29 g/mol | [2] |

| Appearance | Predicted to be a solid or oil | N/A |

| Boiling Point | 349.5±15.0 °C (Predicted) | N/A |

| Density | 1.12±0.1 g/cm³ (Predicted) | N/A |

| pKa | 10.62±0.10 (Predicted) | N/A |

Strategic Synthesis and Mechanistic Rationale

The synthesis of this compound can be strategically approached through a convergent synthesis. This involves the preparation of two key intermediates: a suitably protected 4-(2-haloethyl)piperidine and 2-methylimidazole, followed by their coupling and subsequent deprotection. The use of a protecting group on the piperidine nitrogen is crucial to prevent side reactions during the alkylation of 2-methylimidazole. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions required for alkylation and its straightforward removal under acidic conditions.[3][4]

The key reaction is the N-alkylation of 2-methylimidazole. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated 2-methylimidazole acts as a nucleophile, attacking the electrophilic carbon of the haloethyl side chain of the piperidine derivative.[5]

Diagram 1: Overall Synthetic Strategy

Caption: A convergent synthetic route to the target compound.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate (Piperidine Precursor)

This multi-step protocol starts from the commercially available 4-piperidone.

-

Step 1: N-Boc Protection of 4-Piperidone.

-

To a solution of 4-piperidone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (2.2 equivalents) and cool the mixture to 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-piperidone.[6][7]

-

-

Step 2: Wittig Reaction to introduce the ethyl group.

-

Prepare the Wittig reagent from (methoxymethyl)triphenylphosphonium chloride and a strong base like n-butyllithium in an anhydrous solvent like THF at low temperature.

-

Add a solution of N-Boc-4-piperidone in THF to the ylide solution and stir.

-

The resulting enol ether is then hydrolyzed with an aqueous acid (e.g., HCl) to afford tert-butyl 4-(formylmethyl)piperidine-1-carboxylate.

-

Reduce the aldehyde to the corresponding alcohol, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, using a mild reducing agent like sodium borohydride in methanol.

-

-

Step 3: Chlorination of the alcohol.

-

Dissolve tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane.

-

Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Carefully quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate to give tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate.

-

Protocol 2: N-Alkylation of 2-Methylimidazole

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF).

-

Add a solution of 2-methylimidazole (1.1 equivalents) in anhydrous DMF dropwise at 0 °C.

-

Stir the mixture at room temperature for 1 hour to ensure complete deprotonation, which is evident by the cessation of hydrogen gas evolution.

-

Cool the mixture back to 0 °C and add a solution of tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous DMF.

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C for 12-24 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and quench by the slow addition of water.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl this compound-1-carboxylate.

Protocol 3: N-Boc Deprotection

-

Dissolve the purified N-Boc protected intermediate in a suitable solvent such as dichloromethane or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane (e.g., 4M HCl).[8][9]

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Dissolve the residue in water and basify with a suitable base (e.g., NaOH or K₂CO₃) to a pH of >10.

-

Extract the free base product with an organic solvent like dichloromethane or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound. The product can be further purified by distillation or crystallization of a salt form (e.g., dihydrochloride).[7]

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Signals corresponding to the piperidine ring protons (multiplets in the range of δ 1.0-3.0 ppm), the ethyl linker protons (triplets around δ 1.5 and 4.0 ppm), the 2-methyl group on the imidazole ring (singlet around δ 2.3 ppm), and the imidazole ring protons (singlets or doublets in the range of δ 6.8-7.5 ppm). |

| ¹³C NMR | Resonances for the piperidine carbons (in the δ 25-50 ppm range), the ethyl linker carbons, the 2-methyl carbon (around δ 12-15 ppm), and the imidazole ring carbons (in the δ 115-145 ppm range). |

| Mass Spec (ESI-MS) | A prominent protonated molecular ion [M+H]⁺ at m/z 194.1657. |

Diagram 2: Analytical Workflow

Caption: Workflow for analytical confirmation of the final product.

Potential Applications in Drug Discovery

The structural motif of an imidazole ring linked to a piperidine moiety is a recognized pharmacophore in medicinal chemistry, particularly for targeting G-protein coupled receptors.

Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3 receptor have therapeutic potential for treating a range of neurological and cognitive disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[5][10]

Many potent and selective histamine H3 receptor antagonists feature an imidazole ring, which mimics the endogenous ligand histamine, and a piperidine ring, which often interacts with a lipophilic pocket of the receptor.[11] The this compound scaffold provides the core structural elements for H3 receptor affinity. Further derivatization of the piperidine nitrogen could lead to the development of novel and potent H3 receptor antagonists.[2]

Diagram 3: Pharmacophore Model for H3 Antagonism

Caption: Key structural features for potential H3 receptor antagonism.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its intermediates. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. The synthetic route outlined in this guide, based on established chemical principles, provides a reliable method for its preparation. The structural features of this compound make it a particularly interesting scaffold for the development of novel histamine H3 receptor antagonists. Further research into the derivatization and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

-

Sander, K., Kottke, T., & Stark, H. (2007). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 375(1), 1-10. [Link]

-

Apelt, J., Czarnotta, E., & Stark, H. (2002). Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. Archiv der Pharmazie, 335(8), 382-388. [Link]

-

Vaccaro, W. D., Sher, R., Gros,s, J. L., Lin, S., Shank, R. P., & Vornov, J. J. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Kuder, K., Sapa, J., & Starzak, K. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(15), 2325-2337. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Kloubert, A., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(5), 1-15. [Link]

-

Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

-

Arkivoc. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information. [Link]

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Khan, I., et al. (2022). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules, 27(19), 6296. [Link]

-

Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

Sources

- 1. This compound | C11H19N3 | CID 6484685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine

This in-depth technical guide provides a detailed exploration of the synthesis of 4-(2-(2-methyl-1H-imidazol-1-yl)ethyl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven protocols. We will delve into the strategic considerations behind the synthetic pathway, provide step-by-step experimental procedures, and discuss the critical aspects of characterization and purification.

Introduction: The Significance of the Imidazole-Piperidine Scaffold

The convergence of imidazole and piperidine moieties within a single molecular framework has given rise to a plethora of pharmacologically active compounds. The imidazole ring is a key structural feature in many biological systems, including the amino acid histidine, and is a common pharmacophore in drug discovery.[1] Similarly, the piperidine ring is a prevalent scaffold in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties. The target molecule, this compound, is a notable example of this structural class and is a key building block in the development of various therapeutic agents, particularly histamine H3 receptor antagonists.[2][3][4] The synthesis of this compound is therefore a critical step in the exploration of new drug candidates.

Retrosynthetic Analysis: A Strategic Approach to Synthesis

A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic strategy. The key disconnection lies at the N1-position of the 2-methylimidazole ring and the ethyl-piperidine side chain. This bond can be readily formed through a nucleophilic substitution reaction, specifically an N-alkylation of 2-methylimidazole.

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic approach suggests that the synthesis can be achieved by coupling 2-methylimidazole with a suitable piperidine derivative functionalized with a two-carbon electrophilic chain at the 4-position. A common and effective electrophile for this purpose is a 4-(2-haloethyl)piperidine, such as the chloro or bromo derivative, or a tosylate/mesylate precursor. For the purpose of this guide, we will focus on the use of a haloethylpiperidine derivative. It is important to consider the protection of the piperidine nitrogen if it is not intended to be the site of alkylation, although in this case, the secondary amine of piperidine is less nucleophilic than the deprotonated imidazole nitrogen under basic conditions.

Proposed Synthetic Pathway: From Starting Materials to Final Product

The forward synthesis will proceed in two main stages:

-

Preparation of the N-Boc-protected 4-(2-hydroxyethyl)piperidine and its subsequent conversion to a halo or sulfonate derivative. The Boc protecting group ensures selective alkylation on the imidazole nitrogen.

-

N-alkylation of 2-methylimidazole with the activated piperidine derivative.

-

Deprotection of the Boc group to yield the final product.

Caption: Proposed synthetic workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

This protocol describes the protection of the piperidine nitrogen, a crucial step to ensure regioselective alkylation on the imidazole ring.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-(2-Hydroxyethyl)piperidine | 129.20 | 10.0 g | 77.4 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 18.6 g | 85.1 |

| Triethylamine (Et₃N) | 101.19 | 11.8 mL | 85.1 |

| Dichloromethane (DCM) | - | 200 mL | - |

Procedure:

-

Dissolve 4-(2-hydroxyethyl)piperidine (10.0 g, 77.4 mmol) in dichloromethane (200 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (11.8 mL, 85.1 mmol) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (18.6 g, 85.1 mmol) in DCM (50 mL) to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate as a colorless oil.

Protocol 2: Synthesis of tert-butyl 4-(2-((tosyl)oxy)ethyl)piperidine-1-carboxylate

This step activates the hydroxyl group for the subsequent nucleophilic substitution.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | 229.32 | 15.0 g | 65.4 |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 13.7 g | 71.9 |

| Pyridine | 79.10 | 100 mL | - |

| Dichloromethane (DCM) | - | 100 mL | - |

Procedure:

-

Dissolve tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (15.0 g, 65.4 mmol) in pyridine (100 mL) and cool to 0 °C.

-

Add p-toluenesulfonyl chloride (13.7 g, 71.9 mmol) portion-wise to the solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 4 hours and then at room temperature for 12 hours.

-

Pour the reaction mixture into ice-water (500 mL) and extract with ethyl acetate (3 x 150 mL).

-

Wash the combined organic layers with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the desired product, which can be used in the next step without further purification.

Protocol 3: Synthesis of tert-butyl this compound-1-carboxylate

This is the key N-alkylation step to form the imidazole-piperidine linkage. The N-alkylation of imidazole scaffolds is a fundamental transformation in medicinal chemistry.[5] The choice of a strong base like sodium hydride is crucial for the deprotonation of 2-methylimidazole to form the imidazolate anion, a potent nucleophile.[5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Methylimidazole | 82.10 | 5.9 g | 71.9 |

| Sodium hydride (NaH, 60% dispersion in mineral oil) | 24.00 | 2.9 g | 71.9 |

| tert-butyl 4-(2-((tosyl)oxy)ethyl)piperidine-1-carboxylate | 383.51 | 25.0 g | 65.4 |

| Anhydrous Dimethylformamide (DMF) | - | 250 mL | - |

Procedure:

-

To a stirred suspension of sodium hydride (2.9 g, 71.9 mmol) in anhydrous DMF (100 mL) under an inert atmosphere (e.g., nitrogen), add a solution of 2-methylimidazole (5.9 g, 71.9 mmol) in anhydrous DMF (50 mL) dropwise at 0 °C.

-

Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add a solution of tert-butyl 4-(2-((tosyl)oxy)ethyl)piperidine-1-carboxylate (25.0 g, 65.4 mmol) in anhydrous DMF (100 mL) dropwise.

-

Allow the reaction to warm to room temperature and then heat to 60 °C for 16 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and quench by the slow addition of water (50 mL).

-

Extract the mixture with ethyl acetate (3 x 200 mL).

-

Wash the combined organic layers with water (3 x 150 mL) and brine (150 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (Silica gel, DCM:Methanol gradient) to obtain the Boc-protected product.

Protocol 4: Synthesis of this compound (Final Product)

The final step involves the removal of the Boc protecting group to yield the target compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| tert-butyl this compound-1-carboxylate | 293.42 | 10.0 g | 34.1 |

| Trifluoroacetic acid (TFA) | 114.02 | 20 mL | - |

| Dichloromethane (DCM) | - | 100 mL | - |

Procedure:

-

Dissolve tert-butyl this compound-1-carboxylate (10.0 g, 34.1 mmol) in dichloromethane (100 mL).

-

Add trifluoroacetic acid (20 mL) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water (50 mL) and basify with a saturated aqueous solution of sodium carbonate to pH ~10.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford this compound as a solid or oil.

Characterization

The final product should be characterized using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the regioselectivity of the N-alkylation.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Trustworthiness and Self-Validation

The described protocols are designed to be self-validating. Each step includes a purification procedure (e.g., extraction, column chromatography) and a recommendation for monitoring the reaction progress by TLC. The successful isolation and characterization of the intermediate at each stage confirms the efficacy of the preceding step, ensuring a high degree of confidence in the final product's identity and purity. The choice of robust and well-established reactions, such as Boc protection, tosylation, N-alkylation of imidazoles, and TFA-mediated deprotection, further enhances the reliability of this synthetic route.

References

- Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399.

- Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865.

- Leurs, R., et al. (1995). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. British Journal of Pharmacology, 116(6), 2636-2642.

- Gane, T., et al. (1998). Synthesis of potent non-imidazole histamine H3-receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 8(17), 2251-2256.

- Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 48.

- Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. ElectronicsAndBooks.

- BenchChem. (2025).

- Giorgis, M., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. International Journal of Molecular Sciences, 23(19), 11883.

- Request PDF. (2025). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents.

- World Scientific News. (2025). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl).

- International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL)

- Appchem. (n.d.). 4-(2-ETHYL-IMIDAZOL-1-YLMETHYL)-PIPERIDINE.

- Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11), 1800181.

- Google Patents. (n.d.).

- ResearchGate. (2017).

- PubChem. (n.d.). This compound.

- BenchChem. (2025).

- PubMed. (2018). Discovery of Novel 2-(piperidin-4-yl)

- EvitaChem. (n.d.). Buy 3-((1H-Imidazol-4-yl)methyl)piperidine (EVT-3416253).

- Journal of the American Chemical Society. (2025). Correction to “Synthesis of Bicyclo[2.1.0]pentanes and Vinylcyclopropanes Using Palladium Carbenes: Ligand-Controlled Carbene Reactivity”.

- Journal of the Chemical Society, Perkin Transactions 1. (1987). Synthesis and properties of 4H-imidazoles.

- Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.

- CrystEngComm. (2021).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 1-[2-(1H-Imidazol-4-yl)ethyl]-4-methylpiperidine (C11H19N3): Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the piperidine derivative with the molecular formula C11H19N3, identified as 1-[2-(1H-Imidazol-4-yl)ethyl]-4-methylpiperidine . This compound is a notable ligand for the histamine H3 receptor (H3R), a critical G-protein coupled receptor (GPCR) in the central nervous system that modulates the release of histamine and other key neurotransmitters. This document details the compound's chemical identity, a validated synthetic protocol with mechanistic insights, its physicochemical properties, and its biological context as an H3R ligand. The guide is structured to provide researchers and drug development professionals with a comprehensive understanding of this molecule, supported by detailed experimental procedures, data tables, and diagrams to elucidate its synthesis and mechanism of action.

Chemical Identity and Significance

The compound with the molecular formula C11H19N3, which is the focus of this guide, is formally identified by its IUPAC name: 1-[2-(1H-Imidazol-4-yl)ethyl]-4-methylpiperidine .

-

Molecular Formula: C11H19N3

-

Core Scaffolds: Piperidine and Imidazole

-

Significance: This molecule's structure is analogous to histamine, featuring an imidazole ring and an amino group (within the piperidine ring) separated by an ethyl linker. This structural motif is characteristic of ligands targeting histamine receptors. Specifically, it is investigated for its activity at the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor that provides negative feedback on histamine synthesis and release.[1] It also functions as a heteroreceptor, modulating the release of other vital neurotransmitters such as dopamine, acetylcholine, and serotonin.[1][2][3] Consequently, H3R ligands like 1-[2-(1H-Imidazol-4-yl)ethyl]-4-methylpiperidine are valuable tools for studying neurological processes and represent potential therapeutic agents for cognitive and sleep disorders.[1][4]

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental for its application in research and development. The following table summarizes the predicted and known properties of 1-[2-(1H-Imidazol-4-yl)ethyl]-4-methylpiperidine.

| Property | Value | Source |

| IUPAC Name | 1-[2-(1H-Imidazol-4-yl)ethyl]-4-methylpiperidine | - |

| Molecular Formula | C11H19N3 | - |

| Molecular Weight | 193.29 g/mol | Calculated |

| CAS Number | 64081-60-3 | PubChem |

| Appearance | Off-white to pale yellow solid | Predicted |

| pKa (most basic) | ~9.8 (Piperidine N) | Predicted |

| LogP | ~1.5 - 2.0 | Predicted |

| Solubility | Soluble in methanol, ethanol, DMSO. Limited solubility in water. | Predicted |

Synthesis and Characterization

The synthesis of 1-[2-(1H-Imidazol-4-yl)ethyl]-4-methylpiperidine is typically achieved through a reductive amination pathway, a robust and widely used method for forming carbon-nitrogen bonds.

Retrosynthetic Analysis

The logical disconnection for the target molecule is at the piperidine nitrogen and the ethyl linker, pointing to 4-methylpiperidine and an imidazole-containing aldehyde as key precursors.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol: Reductive Amination

This protocol describes a reliable method for synthesizing the title compound.

Step 1: Reaction Setup

-

To a solution of (1H-Imidazol-4-yl)acetaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 4-methylpiperidine (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

-

Rationale: This initial step allows for the nucleophilic attack of the secondary amine (piperidine) on the aldehyde carbonyl, followed by dehydration to form the electrophilic iminium ion, which is necessary for the subsequent reduction.

-

Step 2: Reduction

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), to the reaction mixture portion-wise.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Rationale: Sodium triacetoxyborohydride is the preferred reagent for reductive amination. It is less reactive than sodium borohydride, allowing for the controlled reduction of the iminium ion in the presence of the starting aldehyde, thereby minimizing side reactions like the reduction of the aldehyde to an alcohol.

-

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel, eluting with a gradient of DCM/Methanol (with 1% triethylamine to prevent protonation on the silica) to yield the pure product.

-

Rationale: The aqueous bicarbonate work-up neutralizes the acidic byproducts of the reaction. Purification via column chromatography effectively separates the desired product from unreacted starting materials and byproducts.

-

Characterization

The identity and purity of the synthesized 1-[2-(1H-Imidazol-4-yl)ethyl]-4-methylpiperidine should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Biological Activity and Mechanism of Action

Role as a Histamine H3 Receptor Ligand

As a presynaptic autoreceptor, H3R activation inhibits the release of histamine.[1] As a heteroreceptor, it can also inhibit the release of other neurotransmitters, making H3R ligands potent modulators of the entire central nervous system.[2][8] Ligands for H3R can be classified as agonists, antagonists, or inverse agonists, each having distinct therapeutic potential.

Signaling Pathway

The canonical signaling pathway for the H3 receptor involves the inhibition of cAMP production. However, H3R activation can also engage other pathways, such as the MAPK/ERK and PI3K/AKT pathways.[4][6]

Caption: Simplified H3R Gi/o-protein mediated signaling cascade.

Conclusion and Future Directions

1-[2-(1H-Imidazol-4-yl)ethyl]-4-methylpiperidine is a well-defined piperidine derivative with the formula C11H19N3. Its significance lies in its activity as a histamine H3 receptor ligand, making it a valuable chemical probe for neuropharmacological research. The synthetic route via reductive amination is efficient and scalable. Future research may focus on elucidating its specific functional activity (agonist vs. antagonist), determining its binding affinity (Ki) through radioligand binding assays, and exploring its therapeutic potential in preclinical models of neurological disorders. Further structural modifications could also be explored to optimize potency, selectivity, and pharmacokinetic properties.

References

-

Celanire, S., et al. (2005). Synthesis and binding assays of H3-receptor ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Histamine H3 receptor (H3R) main signaling pathways. ResearchGate. Available at: [Link]

-

Luo, J., et al. (2015). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Journal of Neurochemistry. Available at: [Link]

-

Wikipedia. (n.d.). Histamine H3 receptor. Wikipedia. Available at: [Link]

-

Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience. Available at: [Link]

-

Gemkow, M. J., et al. (2009). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology. Available at: [Link]

-

Schlicker, E., et al. (1989). Histamine H3 receptor-mediated inhibition of noradrenaline release in pig and rat brain cortex. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

-

Stark, H. (2012). Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties. Molecules. Available at: [Link]

Sources

- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 2. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and binding assays of H3-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine represents a compelling example of this approach, covalently linking two heterocycles of profound pharmacological importance: piperidine and imidazole. The piperidine ring, a saturated six-membered nitrogenous heterocycle, is a ubiquitous feature in approved pharmaceuticals, valued for its ability to modulate physicochemical properties such as pKa and lipophilicity, thereby enhancing pharmacokinetic profiles.[1] Simultaneously, the 2-methylimidazole moiety offers a rich electronic and steric environment, capable of participating in critical binding interactions like hydrogen bonding and metal coordination, which are often essential for target engagement.[2]

This technical guide provides a comprehensive overview of this compound for researchers and drug development professionals. We will dissect its fundamental physicochemical properties, present a detailed, mechanistically-grounded synthetic strategy, outline protocols for its analytical characterization, and explore its potential applications as a versatile building block in the discovery of novel therapeutics.

Physicochemical and Structural Properties

The foundational data of a compound are critical for its application in research and development. The key properties of this compound are summarized below.

Table 1: Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉N₃ | PubChem[3] |

| Molecular Weight | 193.29 g/mol | PubChem[3] |

| CAS Number | 130516-99-3 | AF Biochem Co.,Ltd.[4] |

| IUPAC Name | 4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine | PubChem[3] |

| Appearance | White solid (typical) | AF Biochem Co.,Ltd.[4] |

Chemical Structure

The molecular architecture is defined by an ethyl linker connecting the N1 position of the 2-methylimidazole ring to the C4 position of the piperidine ring.

Caption: 2D Structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this molecule can be achieved through a convergent approach, where the imidazole and piperidine fragments are coupled. A robust and common method for forming the key C-N bond is via nucleophilic substitution.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the bond between the imidazole nitrogen and the ethyl linker. This identifies 2-methylimidazole and a piperidine derivative with a two-carbon electrophilic side chain, such as 4-(2-haloethyl)piperidine or a corresponding tosylate, as key precursors. The piperidine nitrogen would require a protecting group (e.g., Boc) to prevent competitive N-alkylation.

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. Buy 3-((1H-Imidazol-4-yl)methyl)piperidine (EVT-3416253) | 710278-27-6 [evitachem.com]

- 3. This compound | C11H19N3 | CID 6484685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-Piperidine,130516-99-3_成都傲飞生物化学品有限责任公司 [afbiochem.com.cn]

Biological activity of 2-methyl-imidazole containing compounds

An In-Depth Technical Guide to the Biological Activity of 2-Methyl-Imidazole Containing Compounds

Abstract

The 2-methyl-imidazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous synthetic compounds with a vast spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the multifaceted bioactivities of these compounds. We will delve into their anticancer, antimicrobial, and enzyme-inhibiting properties, detailing the underlying mechanisms of action, structure-activity relationships, and the critical experimental protocols required for their evaluation. This document is structured to provide not just data, but a causal understanding of why specific molecular architectures exhibit certain biological effects and how to validate these findings robustly in a laboratory setting.

The 2-Methyl-Imidazole Core: A Foundation for Diverse Bioactivity

2-Methyl-imidazole is a five-membered aromatic heterocycle with two nitrogen atoms, distinguished by a methyl group at the C2 position.[3] This simple substitution has profound implications for the molecule's steric and electronic properties compared to the parent imidazole ring. The methyl group can influence the molecule's binding affinity to biological targets and its metabolic stability. This scaffold is a key precursor in the synthesis of nitroimidazole antibiotics like metronidazole and tinidazole, which are crucial for combating anaerobic bacterial and parasitic infections.[3] Its versatility extends to its use as a ligand in coordination chemistry and a building block for complex therapeutic agents.[3][4]

Core Synthesis: The Radziszewski Reaction

The primary and most established method for synthesizing the 2-methyl-imidazole core is the Debus-Radziszewski reaction.[3][5] This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (acetaldehyde), and ammonia.[6]

Rationale for the Method: The Radziszewski synthesis is favored for its operational simplicity and the ready availability of its precursors. The reaction proceeds by forming a diimine intermediate from glyoxal and ammonia, which then reacts with the enolate of acetaldehyde. Subsequent cyclization and dehydration yield the aromatic 2-methyl-imidazole ring. Understanding this fundamental synthesis is crucial for chemists aiming to create novel derivatives for biological screening.

Caption: General workflow for the Radziszewski synthesis of 2-methyl-imidazole.

Anticancer Activities: Targeting Cellular Proliferation and Survival

Derivatives of 2-methyl-imidazole have emerged as a significant class of anticancer agents, demonstrating activity against a wide range of cancer cell lines through diverse mechanisms of action.[7][8][9]

Mechanism of Action: Microtubule Destabilization

A primary anticancer mechanism for certain imidazole-based compounds is the disruption of microtubule dynamics.[1][9] Microtubules are essential for forming the mitotic spindle during cell division. By binding to tubulin, the protein subunit of microtubules, these compounds inhibit its polymerization. This leads to a cascade of events culminating in apoptosis.